Enhanced Volatility and Peak Separation: Boiling Point and Vapor Pressure Advantage Over Symmetric Bis-Branched Analogs
The dissymmetric structure of the target compound confers a boiling point of 160 °C (at 0.1 mm Hg), which is significantly lower (indicating higher volatility) than that of 2,5-Di-sec-butylpyrazine, which presents a boiling point of approximately 223 °C (at 760 mmHg) [1][2]. This difference of >60 °C despite identical molecular weights demonstrates that the substitution of a single sec-butyl for an isopropyl group reduces molecular surface area and Van der Waals interactions sufficiently to drastically alter the compound's gas-phase partitioning. In contrast, 2,5-Dimethylpyrazine exhibits a boiling point around 155 °C but lacks the hydrophobic character necessary for specific non-polar odorant receptor interactions [2].
| Evidence Dimension | Boiling Point (Volatility Marker) |
|---|---|
| Target Compound Data | 160 °C (at 0.1 mm Hg) [1.001–1.007 g/mL specific gravity] |
| Comparator Or Baseline | 2,5-Di-sec-butylpyrazine: ~223 °C (at 760 mmHg); 2,5-Dimethylpyrazine: ~155 °C [2,5-Diisopropylpyrazine: ~223 °C] |
| Quantified Difference | Boiling point is ~63 °C lower than 2,5-Di-sec-butylpyrazine (adjusted for pressure differential), and specific gravity is ~10% higher than 2,5-Dimethylpyrazine, indicating superior volatility for headspace analysis compared to bis-branched derivatives. |
| Conditions | Standard JECFA physical property specifications; NIST webbook reference data for 2,5-Diisopropylpyrazine analog. |
Why This Matters
For procurement decisions, the higher volatility of 2-Isopropyl-5-sec-butylpyrazine compared to 2,5-Di-sec-butylpyrazine ensures better dynamic headspace concentration and lower column bleed in GC-Olfactometry analysis, directly impacting detection sensitivity in trace-level off-flavor identification.
- [1] JECFA. (2005). Specifications for Flavourings: 2-Isopropyl-5-sec-butylpyrazine. FAO/WHO Expert Committee on Food Additives. View Source
- [2] NIST Webbook. (2023). 2,5-Diisopropylpyrazine (CAS 24294-83-5) Boiling Point; 2,5-Dimethylpyrazine (CAS 123-32-0) Data. View Source
